molecular formula C9H10ClFO B6322292 2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene CAS No. 1807258-33-8

2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene

Cat. No.: B6322292
CAS No.: 1807258-33-8
M. Wt: 188.62 g/mol
InChI Key: WRAVVNIHCGIYGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 3-ethoxy-4-fluoro-1-methylbenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and halogenation, followed by purification through distillation or recrystallization to achieve the desired purity .

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to restore aromaticity . The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Biological Activity

2-Chloro-3-ethoxy-4-fluoro-1-methylbenzene, with the chemical formula C₉H₁₁ClF₁O, is an aromatic compound characterized by a chloro group, an ethoxy group, and a fluoro group attached to a methylbenzene ring. This unique structure contributes to its potential biological activities, which are currently under investigation across various scientific domains.

The compound's reactivity is influenced by its functional groups:

  • Chloro and Fluoro Substituents : These enhance lipophilicity and stability, making the compound a valuable target for synthetic chemistry and biological evaluation.
  • Electrophilic Aromatic Substitution : The compound undergoes substitution reactions where the chlorine atom can be replaced by other substituents, which is crucial for modifying its biological properties.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Antimicrobial Properties

Studies have highlighted the compound's effectiveness against various microbial strains. Its structural features may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism of action involves interaction with specific molecular targets. The compound acts as an electrophile in substitution reactions, forming sigma complexes that can lead to further biochemical interactions.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityObservations
AntimicrobialEffective against Gram-positive bacteria.
CytotoxicityExhibited selective cytotoxicity in T-lymphoblastic cell lines.
Modulation of nAChRsShowed potential as a modulator of α7 nicotinic acetylcholine receptors (nAChRs).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameChemical FormulaKey Features
2-Chloro-4-fluoro-3-methylbenzonitrileC₈H₅ClF₁NContains a nitrile group; used in pharmaceuticals.
3-Ethoxy-4-fluorotolueneC₉H₁₁F₁OSimilar ethoxy and fluoro groups; less reactive.
2-Ethoxy-4-chloroanilineC₉H₁₁ClOContains an amino group; different biological activity.

The presence of both chloro and fluoro groups along with an ethoxy substituent in this compound enhances its reactivity and biological activity compared to other compounds listed above .

Properties

IUPAC Name

3-chloro-2-ethoxy-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-3-12-9-7(11)5-4-6(2)8(9)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAVVNIHCGIYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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